molecular formula C18H27N3O4S B2431011 1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034621-28-6

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2431011
CAS No.: 2034621-28-6
M. Wt: 381.49
InChI Key: YXISMEGBVWYGGU-UHFFFAOYSA-N
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Description

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with unique structural characteristics. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Due to its intricate molecular structure, it serves as an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Traditional Synthesis:

    • Starting Materials: The synthesis begins with commercially available precursors such as propylsulfonyl, tetrahydroisoquinoline, and tetrahydropyran derivatives.

    • Key Steps:

      • Step 1: The initial step involves the protection of the tetrahydroisoquinoline amine group using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

      • Step 2: The protected amine undergoes sulfonation using propylsulfonyl chloride in the presence of a base like triethylamine.

      • Step 3: Subsequent deprotection and urea formation are achieved through the reaction with an isocyanate derivative, followed by cyclization under controlled conditions.

      • Conditions: The reactions are typically conducted under inert atmospheres, at temperatures ranging from room temperature to reflux conditions, depending on the step.

  • Industrial Production Methods:

    • The industrial synthesis of this compound focuses on optimizing yield, purity, and scalability. Automated continuous flow reactors and high-throughput screening methods are employed to refine the process parameters.

    • Use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental footprint of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • The compound can undergo selective oxidation at the sulfonyl or tetrahydroisoquinoline moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Products: Oxidized derivatives with functional groups such as sulfoxides or sulfone.

  • Reduction:

    • Reduction reactions can target the sulfonyl group or other reducible functionalities.

    • Conditions: Typically, metal hydrides like sodium borohydride are used under mild conditions to achieve selective reduction.

    • Products: Reduced analogs with altered electronic properties.

  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, particularly at the urea or sulfonyl positions.

    • Reagents: Halides, thiols, or amines can be employed as nucleophiles under basic or acidic conditions.

Scientific Research Applications

  • Chemistry:

    • As a versatile intermediate in organic synthesis, this compound enables the construction of complex molecules with potential pharmaceutical applications.

    • Serves as a scaffold for designing analogs with varied functional groups.

  • Biology:

    • Investigated for its potential as a pharmacological agent with activity against specific targets, such as enzymes or receptors.

    • Potential role in modulating biochemical pathways related to diseases like cancer or neurological disorders.

  • Medicine:

    • Explored as a candidate for drug development due to its unique structural properties and biological activity.

    • Evaluated in preclinical studies for safety and efficacy.

  • Industry:

    • Applications in materials science, particularly in the development of novel polymers or advanced materials with specific properties.

    • Role as a chemical intermediate in the manufacture of specialty chemicals.

Mechanism of Action

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects through interactions with molecular targets such as enzymes, receptors, or proteins. Its mechanism of action involves binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. This interaction can lead to alterations in cellular signaling pathways, gene expression, or metabolic processes, ultimately influencing physiological outcomes.

Comparison with Similar Compounds

Unique Features

  • Structural Uniqueness: The combination of the tetrahydroisoquinoline and tetrahydropyran moieties, along with the sulfonyl and urea functionalities, distinguishes this compound from others.

  • Synthetic Accessibility: Despite its complexity, the synthetic routes are well-established, allowing for the production of analogs and derivatives.

Similar Compounds

  • 1-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea:

    • Differs by the substitution of the propylsulfonyl group with a methylsulfonyl group.

    • Similar synthetic pathways but with altered properties and reactivity.

  • 1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydrofuran-4-yl)urea:

    • The tetrahydropyran moiety is replaced by a tetrahydrofuran group.

    • Demonstrates variations in biological activity and chemical reactivity.

Properties

IUPAC Name

1-(oxan-4-yl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-8-5-14-3-4-17(12-15(14)13-21)20-18(22)19-16-6-9-25-10-7-16/h3-4,12,16H,2,5-11,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXISMEGBVWYGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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